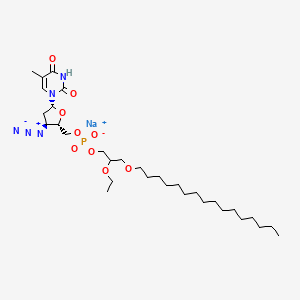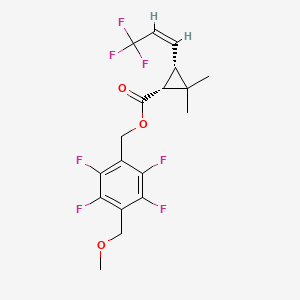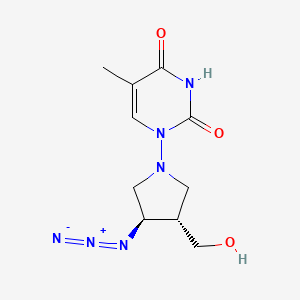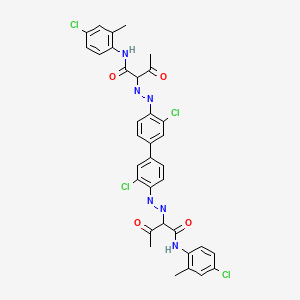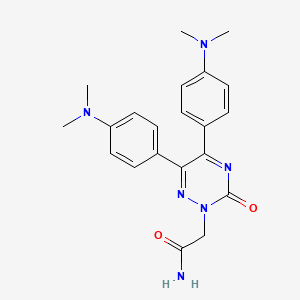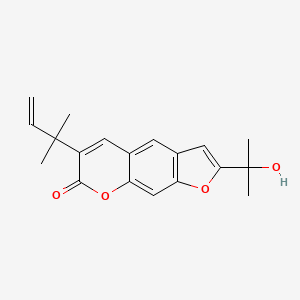
7H-Furo(3,2-g)(1)benzopyran-7-one, 6-(1,1-dimethyl-2,3-dihydro-2-propenyl)-2-(1-hydroxy-1-methylethyl)-, (+-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Furo(3,2-g)(1)benzopyran-7-one, 6-(1,1-dimethyl-2,3-dihydro-2-propenyl)-2-(1-hydroxy-1-methylethyl)-, (±)- is a complex organic compound known for its unique structural features and diverse applications This compound belongs to the class of furobenzopyrans, which are characterized by a fused furan and benzopyran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 6-(1,1-dimethyl-2,3-dihydro-2-propenyl)-2-(1-hydroxy-1-methylethyl)-, (±)- typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
7H-Furo(3,2-g)(1)benzopyran-7-one, 6-(1,1-dimethyl-2,3-dihydro-2-propenyl)-2-(1-hydroxy-1-methylethyl)-, (±)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: The carbonyl group in the benzopyran ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The dimethyl group can undergo electrophilic substitution reactions, where electrophiles replace one of the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Electrophiles like bromine (Br₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
7H-Furo(3,2-g)(1)benzopyran-7-one, 6-(1,1-dimethyl-2,3-dihydro-2-propenyl)-2-(1-hydroxy-1-methylethyl)-, (±)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 6-(1,1-dimethyl-2,3-dihydro-2-propenyl)-2-(1-hydroxy-1-methylethyl)-, (±)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Compared to other furobenzopyrans, 7H-Furo(3,2-g)(1)benzopyran-7-one, 6-(1,1-dimethyl-2,3-dihydro-2-propenyl)-2-(1-hydroxy-1-methylethyl)-, (±)- is unique due to its specific functional groups and structural configuration. Similar compounds include:
7H-Furo(3,2-g)(1)benzopyran-7-one: Lacks the dimethyl and hydroxyl groups, resulting in different reactivity and applications.
6-(1,1-Dimethyl-2,3-dihydro-2-propenyl)-2-(1-hydroxy-1-methylethyl)benzopyran: Similar structure but without the furan ring, leading to different chemical properties.
This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
33054-89-6 |
|---|---|
Formule moléculaire |
C19H20O4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-(2-hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C19H20O4/c1-6-18(2,3)13-8-11-7-12-9-16(19(4,5)21)22-14(12)10-15(11)23-17(13)20/h6-10,21H,1H2,2-5H3 |
Clé InChI |
KSNPKTGFQPLZJN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=C)C1=CC2=CC3=C(C=C2OC1=O)OC(=C3)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



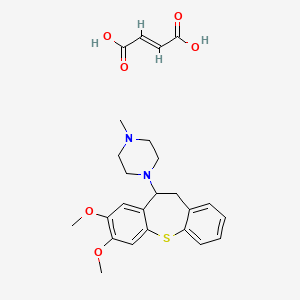
![[(3S,3aR,6S,6aS)-3-[4-(4-methoxyphenyl)butylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784274.png)
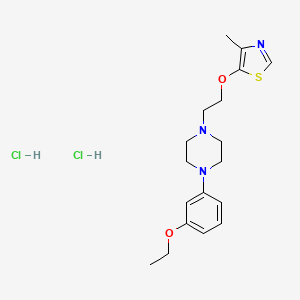

![2-propan-2-yl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12784284.png)
